molecular formula C16H15Br2FN4O3 B10892263 N-(2,6-dibromo-4-fluorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

N-(2,6-dibromo-4-fluorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10892263
M. Wt: 490.1 g/mol
InChI Key: WKBJOTGKJTVIHS-UHFFFAOYSA-N
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Description

N~5~-(2,6-DIBROMO-4-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, fluorine, and morpholine functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2,6-DIBROMO-4-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromine and fluorine groups: This step involves the halogenation of the phenyl ring using bromine and fluorine sources.

    Attachment of the morpholine group: This is done through a nucleophilic substitution reaction where morpholine is introduced to the carbonyl group.

    Final assembly: The final step involves coupling the substituted phenyl ring with the pyrazole ring under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2,6-DIBROMO-4-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~5~-(2,6-DIBROMO-4-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N5-(2,6-DIBROMO-4-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-fluorophenol
  • 2,4-Dibromo-3-hydroxybenzoic acid
  • 2,6-Dibromo-4-(tert-butyl)phenol

Uniqueness

N~5~-(2,6-DIBROMO-4-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of bromine, fluorine, and morpholine groups, which confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C16H15Br2FN4O3

Molecular Weight

490.1 g/mol

IUPAC Name

N-(2,6-dibromo-4-fluorophenyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H15Br2FN4O3/c1-22-13(8-12(21-22)16(25)23-2-4-26-5-3-23)15(24)20-14-10(17)6-9(19)7-11(14)18/h6-8H,2-5H2,1H3,(H,20,24)

InChI Key

WKBJOTGKJTVIHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=C(C=C(C=C3Br)F)Br

Origin of Product

United States

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